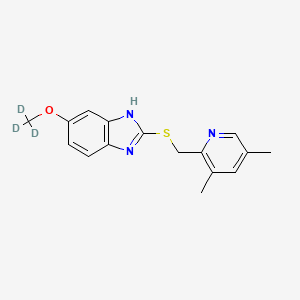

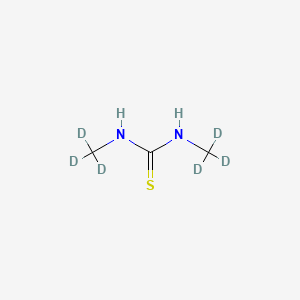

1,3-Dimethylthiourea-d6

説明

1,3-Dimethylthiourea-d6, also known as 1,3-Bis (trideuteriomethyl)thiourea, is a chemical compound with the molecular formula C3H8N2S . It has a molecular weight of 110.21 g/mol . This compound is used as an intermediate in the preparation of labeled Arginine derivatives.

Molecular Structure Analysis

The molecular structure of 1,3-Dimethylthiourea-d6 consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The InChI representation of its structure is InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3, (H2,4,5,6)/i1D3,2D3 . The Canonical SMILES representation is CNC(=S)NC, and the Isomeric SMILES representation is [2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethylthiourea-d6 include a molecular weight of 110.21 g/mol, an XLogP3 of -0.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 110.07847991 g/mol . The topological polar surface area is 56.2 Ų, and the heavy atom count is 6 . The compound has an isotope atom count of 6 .

科学的研究の応用

Alleviating Drought Stress in Plants

Dimethylthiourea (DMTU), an H2O2 scavenger, has been found to alleviate drought stress in plants. In a study on Brassica napus leaves, DMTU was found to suppress hydrogen peroxide-dependent abscisic acid-mediated oxidative responses, which are typically induced by prolonged drought . This suggests that DMTU could be used to enhance the drought resistance of crops .

Antioxidant Systems in Plants

DMTU has been found to play a significant role in the hormonal regulation of the antioxidant system and redox control in plants. It can suppress the up-regulation of genes related to oxidative stress, such as NADPH oxidase and Cu/Zn-SOD genes, thereby alleviating oxidative stress .

Organic Synthesis

Thioureas and their derivatives, including DMTU, have applications in numerous fields such as organic synthesis . They are used as intermediates in several organic synthetic reactions .

Pharmaceutical Industries

Thiourea derivatives are used in the pharmaceutical industry . They have been found to have promising antibacterial and antioxidant potential .

Inhibition of Enzymes

Thiourea derivatives have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . This suggests potential applications in the treatment of diseases related to these enzymes .

Glucose-6-Phosphatase (G6Pase) Inhibition

Thiourea derivatives have been found to be very active (both in vitro and in vivo) against G6Pase . This suggests potential applications in the treatment of diseases related to glucose metabolism .

作用機序

Mode of Action

The mechanism of oxidation of 1,3-Dimethylthiourea-d6, a well-known radical scavenger, by acidic bromate has been studied . The stoichiometry of the reaction is 4:3: 4BrO3– + 3CS(NHMe)2 + 3H2O → 3SO42– + 3CO(NHMe)2 + 6H+ + 4Br– . In excess acidic bromate, the reaction stoichiometry is 8:5: 8BrO3– + 5CS(NHMe)2 + H2O → 5SO42– + 5CO(NHMe)2 + 4Br2 + 2H+ .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to interact with TNF protein, resulting in increased expression of ICAM1 protein .

Result of Action

The compound has been found to induce notable cell death in different cell lines of both cancerous and non-cancerous origin . It also has an effect on seed germination and radicle development parameters in maize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethylthiourea-d6. For instance, it has been found to alleviate drought stress by suppressing hydrogen peroxide-dependent abscisic acid-mediated oxidative responses in an antagonistic interaction with salicylic acid in Brassica napus leaves .

特性

IUPAC Name |

1,3-bis(trideuteriomethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCDUOXHFNUCKK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylthiourea-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)